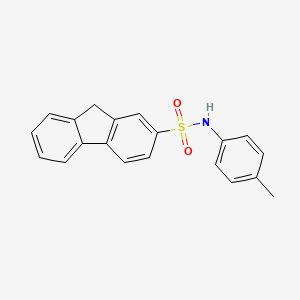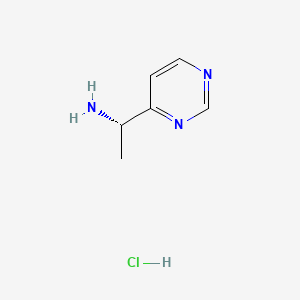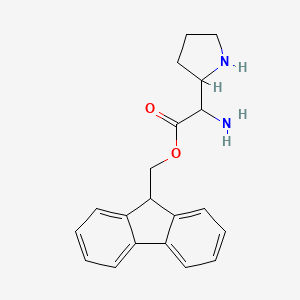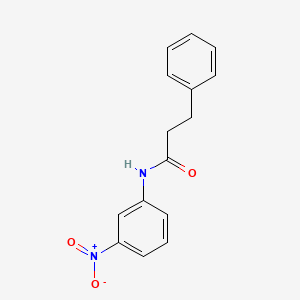
2,4,6-Trifluoro-3-methylphenylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-3-methylphenylboronic acid: (CAS Number: 1140438-96-5, MDL Number: MFCD09836184) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl groups and a boronic acid moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-methylphenylboronic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the trifluorinated product.
Halogen Exchange: Another method involves the halogen exchange reaction where 3-chloro-2,4,6-trifluorotoluene is reacted with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2,4,6-trifluoro-3-methylphenylboronic acid often involves large-scale halogen exchange reactions due to their efficiency and high yield. The process is optimized to ensure minimal by-products and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylphenol derivatives.
Reduction: Formation of 3-methylphenylboronic acid.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Applications De Recherche Scientifique
2,4,6-Trifluoro-3-methylphenylboronic acid is extensively used in scientific research due to its unique chemical properties:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2,4,6-trifluoro-3-methylphenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.
3-Methylphenylboronic Acid: Similar structure but without the trifluoromethyl groups, resulting in different reactivity and selectivity.
2,4,6-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 2,4,6-Trifluoro-3-methylphenylboronic acid is unique due to the presence of both trifluoromethyl and boronic acid groups, which enhance its reactivity and selectivity in various chemical reactions. This combination makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C7H6BF3O2 |
|---|---|
Poids moléculaire |
189.93 g/mol |
Nom IUPAC |
(2,4,6-trifluoro-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,12-13H,1H3 |
Clé InChI |
ATGZNBFLYKFGLK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1F)F)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)






![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
